4-Hydroxyestrone 4-Hydroxyestrone 4-hydroxyestrone is a 4-hydroxy steroid that is estrone substituted by a hydroxy group at position 4. It has a role as an estrogen, a human urinary metabolite and a carcinogenic agent. It is a 4-hydroxy steroid, a 17-oxo steroid, a 3-hydroxy steroid, a phenolic steroid and a member of catechols. It is functionally related to an estrone.
4-Hydroxyestrone is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 4 by cytochrome P450 (CYP) family enzymes, with potential carcinogenic activity. The mechanism of action for the tumor promoting activity of 4-hydroxyestrone is not known but this metabolic product has increased estrogenic activity compared to the parent compound. Additionally, oxidation of 4-hydroxyestrone generates compounds with free radicals that are capable of removing purines from DNA, which can cause mutagenesis and can lead to tumorigenesis.
Brand Name: Vulcanchem
CAS No.: 3131-23-5
VCID: VC20812625
InChI: InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1
SMILES: CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O
Molecular Formula: C18H22O3
Molecular Weight: 286.4 g/mol

4-Hydroxyestrone

CAS No.: 3131-23-5

Cat. No.: VC20812625

Molecular Formula: C18H22O3

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxyestrone - 3131-23-5

Specification

Description 4-hydroxyestrone is a 4-hydroxy steroid that is estrone substituted by a hydroxy group at position 4. It has a role as an estrogen, a human urinary metabolite and a carcinogenic agent. It is a 4-hydroxy steroid, a 17-oxo steroid, a 3-hydroxy steroid, a phenolic steroid and a member of catechols. It is functionally related to an estrone.
4-Hydroxyestrone is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 4 by cytochrome P450 (CYP) family enzymes, with potential carcinogenic activity. The mechanism of action for the tumor promoting activity of 4-hydroxyestrone is not known but this metabolic product has increased estrogenic activity compared to the parent compound. Additionally, oxidation of 4-hydroxyestrone generates compounds with free radicals that are capable of removing purines from DNA, which can cause mutagenesis and can lead to tumorigenesis.
CAS No. 3131-23-5
Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
IUPAC Name (8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1
Standard InChI Key XQZVQQZZOVBNLU-QDTBLXIISA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4O)O
SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O

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